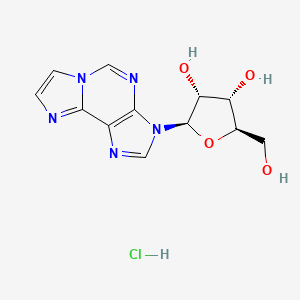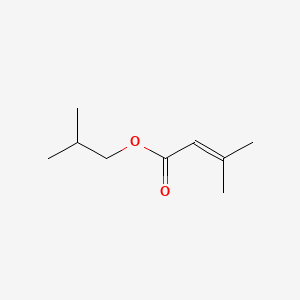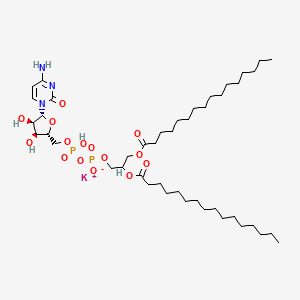
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt is a phospholipid compound that belongs to the class of glycerophospholipids. It is characterized by the presence of two hexadecanoyl (palmitoyl) chains attached to the glycerol backbone, along with a diphosphocytidine head group. This compound is commonly used in biochemical and biophysical research due to its unique properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form the dihexadecanoyl glycerol intermediate. This intermediate is then phosphorylated to introduce the diphosphocytidine group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification and phosphorylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.
Reduction: The compound can be reduced to modify the functional groups, such as converting the diphosphocytidine group to a simpler phosphate group.
Substitution: The head group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides and hydroxylated derivatives, while reduction may produce simpler phospholipid analogs.
Wissenschaftliche Forschungsanwendungen
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and interactions in various environments.
Biology: Employed in the study of cell membranes and lipid bilayers, as well as in the development of liposome-based drug delivery systems.
Medicine: Investigated for its potential role in targeted drug delivery and as a component of lipid-based therapeutics.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of 1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt involves its incorporation into lipid bilayers and cell membranes. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. The compound can also serve as a signaling molecule, participating in various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihexadecanoyl-SN-glycero-3-phosphoethanolamine: Another phospholipid with similar fatty acid chains but a different head group.
1,2-Dihexanoyl-SN-glycerol: A simpler glycerolipid with shorter fatty acid chains.
1,2-Diheptadecanoyl-SN-glycero-3-phosphorylcholine: A phospholipid with a different head group and slightly longer fatty acid chains.
Uniqueness
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt is unique due to its specific head group, which imparts distinct biochemical properties and functions. Its ability to form stable lipid bilayers and interact with various biomolecules makes it a valuable tool in research and industrial applications.
Eigenschaften
Molekularformel |
C44H80KN3O15P2 |
|---|---|
Molekulargewicht |
992.2 g/mol |
IUPAC-Name |
potassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C44H81N3O15P2.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)57-33-36(60-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-63(53,54)62-64(55,56)59-35-37-41(50)42(51)43(61-37)47-32-31-38(45)46-44(47)52;/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H,53,54)(H,55,56)(H2,45,46,52);/q;+1/p-1/t36?,37-,41-,42-,43-;/m1./s1 |
InChI-Schlüssel |
KHIXCZWKFGUHNL-BEATXVCVSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[K+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


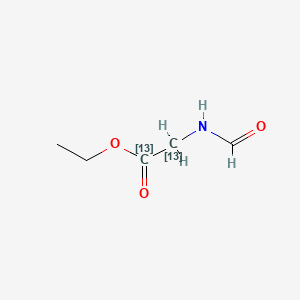
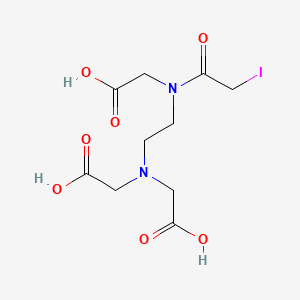

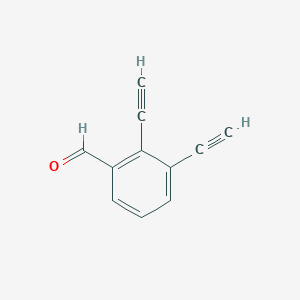

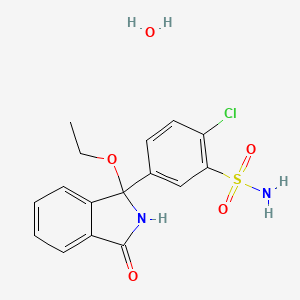
![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
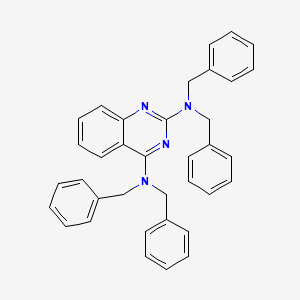
![4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)
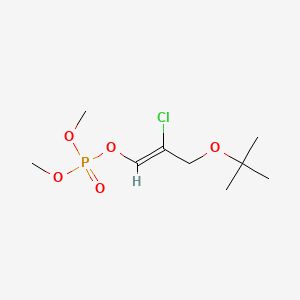
![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl](/img/structure/B13828900.png)

